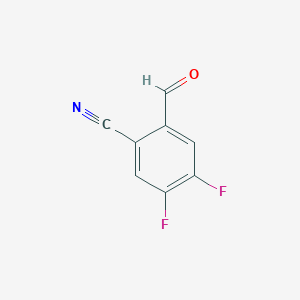
4,5-Difluoro-2-formylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-2-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 4 and 5 positions, and a formyl group is attached at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-formylbenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Difluoro-2-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4,5-Difluoro-2-carboxybenzonitrile.
Reduction: 4,5-Difluoro-2-formylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Difluoro-2-formylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorinated analogs of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,5-Difluoro-2-formylbenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and nitrile groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Difluoro-4-formylbenzonitrile: Similar structure but with different substitution pattern.
3,5-Difluoro-4-formylbenzonitrile: Another isomer with fluorine atoms at different positions.
4-Formylbenzonitrile: Lacks the fluorine atoms, leading to different chemical properties.
Uniqueness
4,5-Difluoro-2-formylbenzonitrile is unique due to the specific positioning of the fluorine atoms and the formyl group. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H3F2NO |
|---|---|
Poids moléculaire |
167.11 g/mol |
Nom IUPAC |
4,5-difluoro-2-formylbenzonitrile |
InChI |
InChI=1S/C8H3F2NO/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,4H |
Clé InChI |
FXBCAPHCPOOUMO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


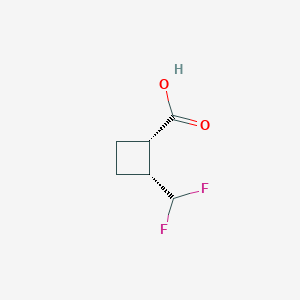
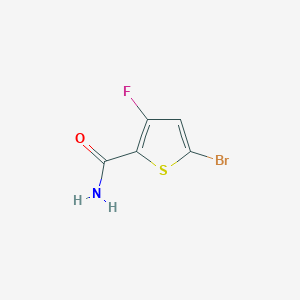
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)
![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)
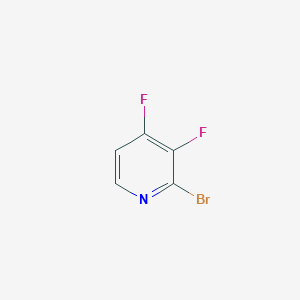

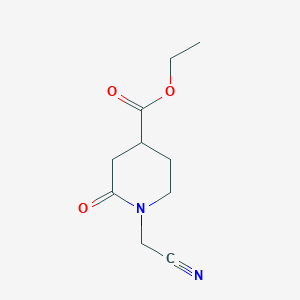
![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)
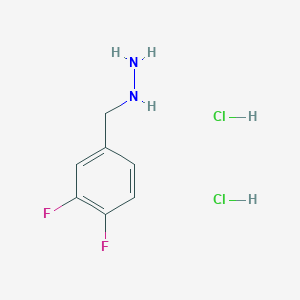
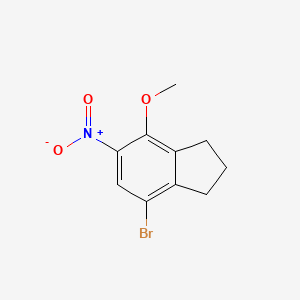
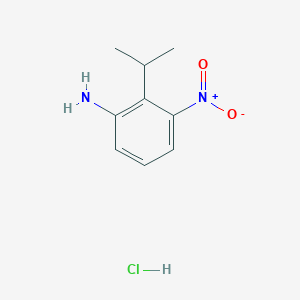
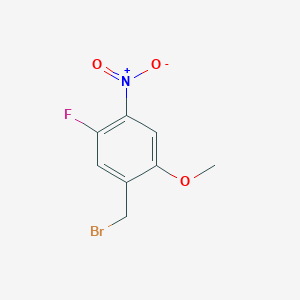
![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
